3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
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Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.507. The purity is usually 95%.
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Scientific Research Applications
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized as a protective group for hydroxy-groups in peptide synthesis, compatible with a variety of acid- and base-labile protecting groups. Its removal can be conveniently achieved using triethylamine in dry pyridine solution, allowing for the synthesis of complex peptides without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Fluorescent Probes
Fmoc derivatives have been applied in the development of fluorescent probes. For example, a fluorescent 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine showcases the utility of the Fmoc group in click chemistry, allowing for the creation of novel fluorescent probes with potential applications in biological imaging and diagnostics (Szafrański et al., 2015).
Synthetic Applications
The compound has been synthesized in high yield via innovative methods, exemplifying its importance in organic chemistry. For instance, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid demonstrates the compound's versatility in synthesizing heterocyclic compounds (Le & Goodnow, 2004).
Solid Phase Peptide Synthesis
Fmoc amino acids are crucial for solid-phase peptide synthesis (SPPS), offering an orthogonal strategy for the synthesis of biologically active peptides and proteins. The development of solid supports, linkages, and side chain protecting groups has significantly advanced the capabilities of Fmoc SPPS (Fields & Noble, 2009).
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,21(28)29)13-26-22(30)32-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSMBOURJBIJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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